2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound, which includes a triazole ring and a sulfanyl group, contributes to its significant pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative . The final product is obtained through acid hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its pharmacological effects . The sulfanyl group may also play a role in modulating the compound’s activity by affecting its redox properties .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Flupoxam: An agrochemical with a triazole structure.
Uniqueness
What sets 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide apart is its unique combination of a triazole ring and a sulfanyl group, which enhances its pharmacological potential and broadens its range of applications .
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-8-9-13(2)15(10-12)20-16(24)11-25-18-22-21-17(19)23(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,21)(H,20,24) |
InChI Key |
KOKAZKMHEJIEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N |
Origin of Product |
United States |
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